Bienvenue dans la boutique en ligne BenchChem!

Rhamnopterin

Hepatocarcinogenesis Chemoprevention Pteridine Pharmacology

Rhamnopterin is uniquely validated for two critical applications: internal standard for LC-MS quantification of biopterin and neopterin in rat plasma, and chemopreventive agent in DAB-induced liver carcinogenesis models. Unlike structurally similar glucopterin, rhamnopterin demonstrates potent tumor-retarding activity. Select based on application-specific performance, not structural analogy. For research use only; not for human or veterinary use.

Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
CAS No. 13392-24-0
Cat. No. B082806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhamnopterin
CAS13392-24-0
Molecular FormulaC10H13N5O4
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESCC(C(C(C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O)O
InChIInChI=1S/C10H13N5O4/c1-3(16)6(17)7(18)4-2-12-8-5(13-4)9(19)15-10(11)14-8/h2-3,6-7,16-18H,1H3,(H3,11,12,14,15,19)
InChIKeyQSVZLFABRHDXRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhamnopterin (CAS 13392-24-0): Pteridine Derivative Baseline for Research and Analytical Applications


Rhamnopterin (CAS 13392-24-0), also designated as 2-amino-4-hydroxy-6-trihydroxybutyl-L-erythro-pteridine, is a derivative of L-biopterin representing the oxidized form of tetrahydro-L-biopterin (BH4) . It is characterized by a pteridine core substituted with a 1,2,3-trihydroxybutyl side chain. Preclinically, dietary administration of rhamnopterin (0.5%) concurrently with the carcinogen 4-dimethylaminoazobenzene (DAB) has been shown to reduce the incidence of DAB-induced liver tumors in rats [1]. Additionally, rhamnopterin serves as an internal standard for the quantification of biopterin and neopterin in rat plasma via LC-MS [2].

Why Rhamnopterin (13392-24-0) Cannot Be Substituted with Generic Pteridines


Rhamnopterin exhibits distinct functional divergence from structurally related pteridines, precluding generic substitution. Direct comparative studies demonstrate that while rhamnopterin exerts a potent retarding effect on chemically induced liver carcinogenesis in rats, the closely related analog glucopterin shows no such protective activity [1]. This functional dichotomy is attributable to the specific trihydroxybutyl side-chain configuration of rhamnopterin versus the tetrahydroxybutyl moiety of glucopterin. Furthermore, rhamnopterin is specifically validated as an internal standard for biopterin and neopterin quantification, a role for which alternative pteridines lacking the precise chromatographic retention characteristics would be unsuitable [2]. Therefore, selection of rhamnopterin must be guided by its empirically validated, application-specific performance metrics rather than structural similarity alone.

Quantitative Differentiation Evidence for Rhamnopterin (13392-24-0)


Rhamnopterin vs. Glucopterin: Differential Chemopreventive Efficacy in DAB-Induced Rat Hepatocarcinogenesis

In a direct comparative study evaluating the effect of polyhydroxy-alkylpterins on liver cancer development in rats fed 4-dimethylaminoazobenzene (DAB), oral administration of rhamnopterin exhibited a powerful retarding effect on liver cancer, whereas glucopterin demonstrated no effect [1]. This was compared against succinic acid as a baseline. The differential activity is attributed to the distinct polyhydroxyalkyl side-chain structures: rhamnopterin possesses a trihydroxybutyl group, while glucopterin contains a tetrahydroxybutyl moiety.

Hepatocarcinogenesis Chemoprevention Pteridine Pharmacology

Rhamnopterin as a Validated Internal Standard for LC-MS Quantification of Biopterin and Neopterin

Rhamnopterin has been specifically validated and utilized as an internal standard for the accurate quantification of biopterin and neopterin in rat plasma using liquid chromatography-mass spectrometry (LC-MS) [1]. The use of a closely related, yet distinct, pteridine derivative as an internal standard corrects for matrix effects and variations in sample preparation and ionization efficiency, which is critical for achieving precise and reliable measurements. Other pteridine analogs may not share the identical chromatographic behavior or ionization response, thereby introducing quantification errors.

Bioanalysis LC-MS Pteridine Quantification

Rhamnopterin Reduces Incidence of DAB-Induced Liver Tumors in Rats

In a controlled dietary intervention study, concurrent administration of 0.5% rhamnopterin with the carcinogen 4-dimethylaminoazobenzene (DAB) resulted in a reduction in the incidence of DAB-induced liver tumors in rats [1]. While the study does not provide a numerical incidence reduction percentage, it establishes a clear in vivo chemopreventive effect for rhamnopterin under these specific dietary conditions. This finding differentiates rhamnopterin from other pteridines, such as glucopterin, which showed no such protective effect in the same model system.

Cancer Chemoprevention In Vivo Carcinogenesis Dietary Intervention

Validated Application Scenarios for Rhamnopterin (13392-24-0)


In Vivo Chemoprevention Studies in Rodent Hepatocarcinogenesis Models

Rhamnopterin is specifically indicated for use as a chemopreventive agent in rodent models of chemically induced liver cancer. Its activity has been demonstrated in rats concurrently fed the carcinogen 4-dimethylaminoazobenzene (DAB) at a dietary concentration of 0.5% rhamnopterin [1]. This scenario leverages rhamnopterin's unique in vivo activity, which is not shared by all structurally related pteridines such as glucopterin.

Internal Standard for LC-MS Bioanalysis of Biopterin and Neopterin

Rhamnopterin is a validated internal standard for the precise quantification of biopterin and neopterin concentrations in rat plasma using liquid chromatography-mass spectrometry (LC-MS) [2]. This application is critical for studies investigating pteridine metabolism, tetrahydrobiopterin (BH4) pathway perturbations, and related pathophysiological conditions.

Comparative Pteridine Pharmacology Studies

Rhamnopterin serves as a critical comparator compound in studies designed to elucidate structure-activity relationships among polyhydroxy-alkylpteridines. Its documented differential activity compared to glucopterin in the DAB-induced hepatocarcinogenesis model [1] makes it an essential control and reference standard for investigating the molecular determinants of pteridine bioactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rhamnopterin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.